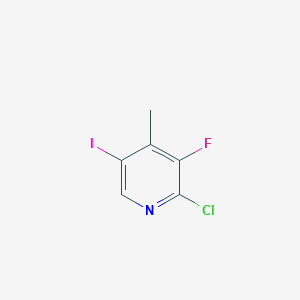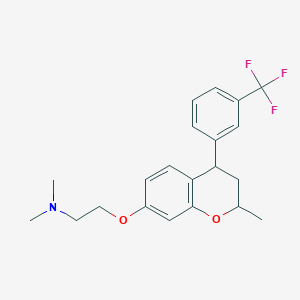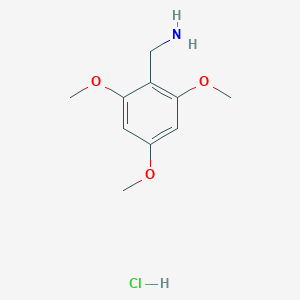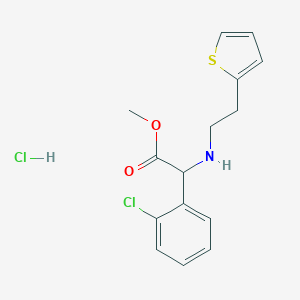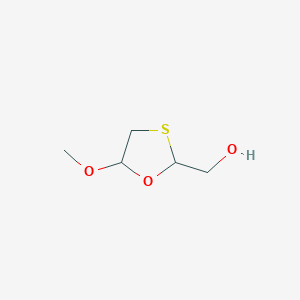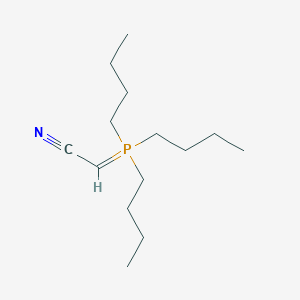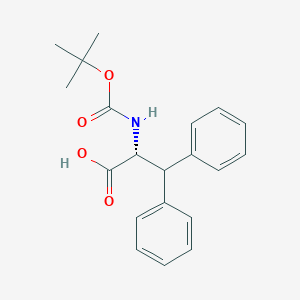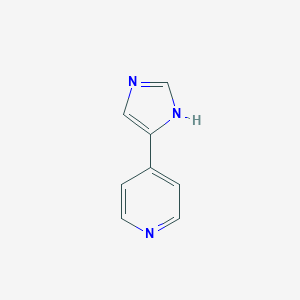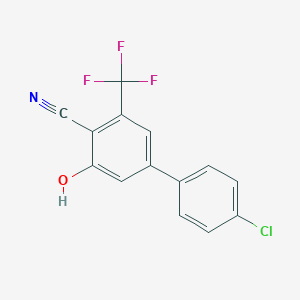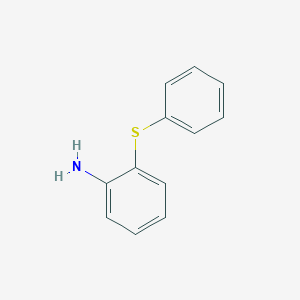
2-(Phenylthio)aniline
概述
描述
2-(Phenylthio)aniline, also known as 2-aminophenyl phenyl sulfide, is an organic compound with the molecular formula C12H11NS. It is a derivative of aniline where a phenylthio group is attached to the ortho position of the aniline ring. This compound is known for its applications in various fields, including organic synthesis and material science .
作用机制
Target of Action
2-(Phenylthio)aniline is an organic chemical compound with the molecular formula C12H11NS The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
Its lipophilicity (log po/w) is reported to be around 30 , suggesting that it may have good membrane permeability. This could potentially impact its bioavailability, distribution, and elimination.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Phenylthio)aniline involves the copper-catalyzed coupling of benzothiazole with iodobenzene. The reaction is typically carried out in the presence of tetra-n-butylammonium hydroxide and copper(I) chloride under an inert atmosphere at 50°C for 12 hours. The reaction mixture is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate. The organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum to yield the crude product, which is purified by column chromatography on silica gel .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-(Phenylthio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aminophenyl phenyl sulfide.
Substitution: Halogenated derivatives of this compound.
科学研究应用
2-(Phenylthio)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
Similar Compounds
- 2-(Methylthio)aniline
- 4-(Thiophen-2-yl)aniline
- 2-(Phenylsulfonyl)aniline
- 2-Aminophenyl disulfide
Uniqueness
2-(Phenylthio)aniline is unique due to the presence of both an amino group and a phenylthio group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
属性
IUPAC Name |
2-phenylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBISJKLNVVJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327124 | |
| Record name | 2-(Phenylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134-94-7 | |
| Record name | 2-(Phenylthio)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylthioaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Phenylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylthioaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenamine, 2-(phenylthio) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-(Phenylthio)aniline?
A1: this compound [, ] is an organic compound with the molecular formula C12H11NS and a molecular weight of 197.28 g/mol. It is characterized by a phenylthio group (-SC6H5) attached to the ortho position of an aniline moiety (C6H4NH2). Spectroscopic data, including 1H NMR, 13C NMR, and IR, have been used to confirm its structure. [, , , , , , ]
Q2: How can this compound be used in the synthesis of other compounds?
A2: this compound serves as a versatile building block in organic synthesis. It can be readily converted into various derivatives, such as Schiff bases, carbamates, and sulfonamides. [, ] For instance, reacting this compound with chrysin can lead to the formation of novel flavonoid compounds containing organosulfur moieties. [] It also serves as a precursor in the synthesis of Quetiapine, an antipsychotic drug, through a multi-step process. []
Q3: Can this compound be used in the synthesis of polymers?
A3: Yes, this compound can be used to synthesize acrylamide-based monomers like 2-methyl-N-[2-(phenylthio)phenyl]acrylamide (MPPA). MPPA can be copolymerized with other monomers, such as 2-(trimethylsyloxy)ethyl methacrylate (TSEM), to create organic/inorganic hybrid materials. [] The properties of these copolymers, such as thermal stability, can be tailored by adjusting the MPPA mole fraction. []
Q4: Does this compound exhibit any interesting reactivity with metals?
A4: this compound displays rich coordination chemistry with various metals. For example, it can react with lithium, sodium, and potassium hydrides to form corresponding anilides. [] The structural features of these anilides, revealed by X-ray crystallography, vary depending on the metal and solvent used. []
Q5: Can this compound be used to prepare ligands for transition metal complexes?
A5: this compound can be utilized in the preparation of ligands for transition metal complexes. Reacting it with dichlorodimethylsilane yields Me2Si(NH-C6H4-2-SPh)2 (H2L), which can act as a chelating ligand for metals like thallium, copper, and silver. [] The resulting complexes, characterized by X-ray crystallography, exhibit diverse structures, including dinuclear and tetranuclear arrangements. []
Q6: Does this compound have any applications in catalysis?
A6: Palladium(II) complexes containing Schiff base ligands derived from this compound have been investigated for their catalytic activity in Mizoroki–Heck and Suzuki–Miyaura cross-coupling reactions. [] These reactions are essential tools in organic synthesis for forming carbon-carbon bonds. The electrochemical properties of these complexes, studied using cyclic and square wave voltammetry, provide insights into their redox behavior, which can influence their catalytic activity. []
Q7: Has this compound been implicated in any unique chemical transformations?
A7: this compound participates in a radical pathway leading to the formation of ortho-phenylenediimine derivatives. In the presence of a ruthenium catalyst, [RuII(PPh3)3Cl2], it undergoes oxidative dimerization, resulting in a ruthenium(II) complex containing an ortho-phenylenediimine ligand. [] This reaction highlights the ability of this compound to act as an ortho-amination agent under specific conditions. []
Q8: What are some potential impurities found in pharmaceutical substances synthesized from this compound?
A8: Quetiapine fumarate, synthesized using this compound, may contain impurities like unreacted this compound, phenyl N-[2-(phenylthio)phenyl]carbamate, N,N'-bis[2-(phenylthio) phenyl]urea, and various other intermediates. [] These impurities, identified and characterized using techniques such as MS, IR, and NMR, highlight the importance of robust purification methods in pharmaceutical synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B115159.png)
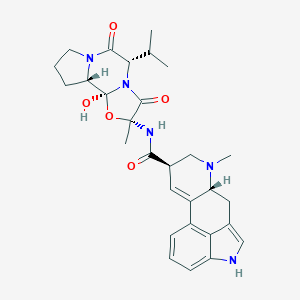
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
